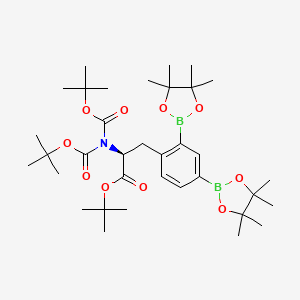
Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)propanoate) is a complex organic compound featuring multiple functional groups, including tert-butyl, dioxaborolane, and propanoate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)propanoate) typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Dioxaborolane Moiety: This step involves the reaction of a phenyl derivative with bis(pinacolato)diboron under palladium-catalyzed conditions to introduce the dioxaborolane groups.
Introduction of the Propanoate Group: The propanoate group is introduced through esterification reactions, often using tert-butyl bromoacetate as a reagent.
Final Coupling and Protection: The final step involves coupling the intermediate compounds and protecting the functional groups using tert-butoxycarbonyl (Boc) groups to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)propanoate) undergoes various types of chemical reactions, including:
Oxidation: The dioxaborolane groups can be oxidized to form boronic acids.
Reduction: The ester and Boc groups can be reduced under specific conditions to yield the corresponding alcohols and amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and Boc-protected amine sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Boronic Acids: From oxidation of dioxaborolane groups.
Alcohols and Amines: From reduction of ester and Boc groups.
Substituted Derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)propanoate) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)propanoate) involves its interaction with specific molecular targets and pathways. The dioxaborolane groups can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and molecular recognition applications. The Boc-protected amine groups can be deprotected under acidic conditions to reveal reactive amines, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (S)-3-(2,4-dihydroxyphenyl)-2-(N-bis(tert-butoxycarbonyl)propanoate): Similar structure but with hydroxyl groups instead of dioxaborolane.
Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)butanoate): Similar structure but with a butanoate group instead of propanoate.
Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)acetate): Similar structure but with an acetate group instead of propanoate.
Uniqueness
The uniqueness of Tert-butyl (S)-3-(2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-2-(N-bis(tert-butoxycarbonyl)propanoate) lies in its combination of dioxaborolane and Boc-protected amine groups, which provide a versatile platform for various chemical transformations and applications in multiple fields.
Propriétés
Formule moléculaire |
C35H57B2NO10 |
|---|---|
Poids moléculaire |
673.5 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate |
InChI |
InChI=1S/C35H57B2NO10/c1-29(2,3)42-26(39)25(38(27(40)43-30(4,5)6)28(41)44-31(7,8)9)20-22-18-19-23(36-45-32(10,11)33(12,13)46-36)21-24(22)37-47-34(14,15)35(16,17)48-37/h18-19,21,25H,20H2,1-17H3/t25-/m0/s1 |
Clé InChI |
IRONVKAKEHZMOW-VWLOTQADSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C[C@@H](C(=O)OC(C)(C)C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)B3OC(C(O3)(C)C)(C)C |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(C(=O)OC(C)(C)C)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)B3OC(C(O3)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


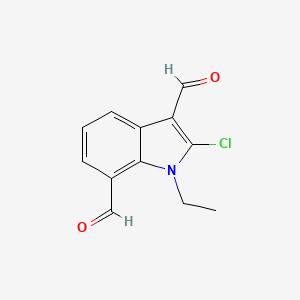
![cyclohexyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14014306.png)
![2-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-YL)ethan-1-OL oxalate](/img/structure/B14014337.png)
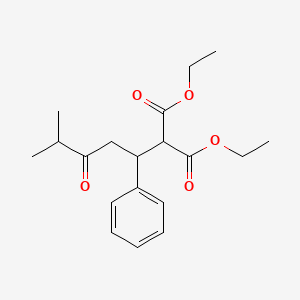
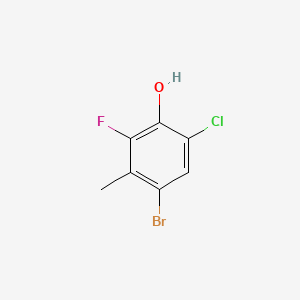
![Ethyl 3-{4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}propanoate](/img/structure/B14014358.png)
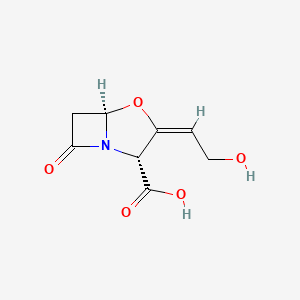
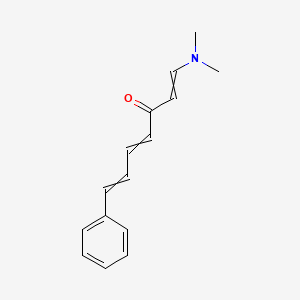
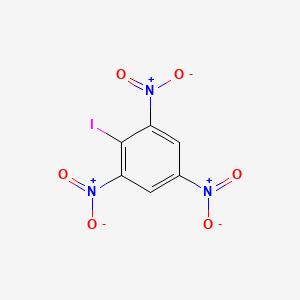
![4-Chlorobicyclo[2.2.0]hexane-1-carboxylic acid](/img/structure/B14014371.png)
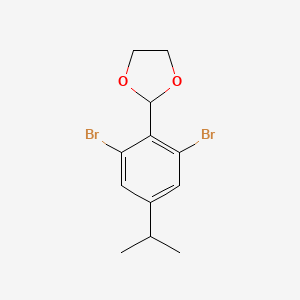

![1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-](/img/structure/B14014390.png)
![2,2'-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid](/img/structure/B14014395.png)
